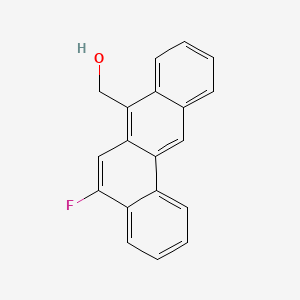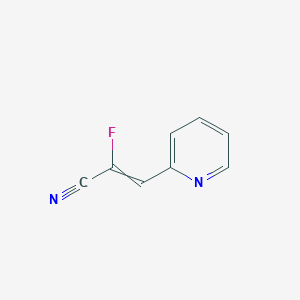
2-Fluoro-3-(pyridin-2-yl)prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenenitrile, 2-fluoro-3-(2-pyridinyl)- is a chemical compound with the molecular formula C_8H_5FN. It is a fluorinated derivative of propenenitrile, featuring a pyridine ring at the 2-position and a fluoro group at the 3-position. This compound is of interest in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Propenenitrile, 2-fluoro-3-(2-pyridinyl)- typically involves the fluorination of 2-propenenitrile followed by the introduction of the pyridine ring. One common method is the reaction of 2-propenenitrile with a fluorinating agent such as Selectfluor, followed by a subsequent reaction with a pyridine derivative under controlled conditions.
Industrial Production Methods: In an industrial setting, the compound can be produced through a continuous flow process, where the reactants are fed into a reactor, and the product is continuously extracted. This method ensures high purity and yield, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-Propenenitrile, 2-fluoro-3-(2-pyridinyl)- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO_4) or hydrogen peroxide (H_2O_2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or amines.
Major Products Formed:
Oxidation: The major product is typically the corresponding carboxylic acid or ketone.
Reduction: The major product is usually the corresponding amine or alcohol.
Substitution: The major products are various substituted pyridines or nitriles.
Scientific Research Applications
2-Propenenitrile, 2-fluoro-3-(2-pyridinyl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of fluorinated compounds.
Biology: The compound can be used as a probe in biological studies to understand the role of fluorinated molecules in biological systems.
Industry: It is used in the production of specialty chemicals and materials, including fluoropolymers and other advanced materials.
Mechanism of Action
The mechanism by which 2-Propenenitrile, 2-fluoro-3-(2-pyridinyl)- exerts its effects depends on the specific application. In drug discovery, for example, the fluorine atom can enhance the binding affinity of the compound to its molecular target, such as an enzyme or receptor. The pyridine ring can interact with biological macromolecules, influencing the biological activity of the compound.
Comparison with Similar Compounds
2-Propenenitrile, 2-fluoro-3-(2-pyridinyl)- is unique due to its combination of fluorine and pyridine functionalities. Similar compounds include:
2-Propenenitrile, 3-fluoro-2-(2-pyridinyl)-
2-Propenenitrile, 2-fluoro-3-(3-pyridinyl)-
2-Propenenitrile, 2-fluoro-3-(4-pyridinyl)-
These compounds differ in the position of the fluorine and pyridine groups, which can lead to variations in their chemical properties and biological activities.
Properties
CAS No. |
745812-13-9 |
|---|---|
Molecular Formula |
C8H5FN2 |
Molecular Weight |
148.14 g/mol |
IUPAC Name |
2-fluoro-3-pyridin-2-ylprop-2-enenitrile |
InChI |
InChI=1S/C8H5FN2/c9-7(6-10)5-8-3-1-2-4-11-8/h1-5H |
InChI Key |
SUHJVGJLQDTXKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C=C(C#N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1Z,5Z)-cycloocta-1,5-diene;[(1R,2S,3S,4S)-3-diphenylphosphanyl-2-bicyclo[2.2.1]hept-5-enyl]-diphenylphosphane;rhodium;tetrafluoroborate](/img/structure/B15287783.png)
![{4-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B15287787.png)
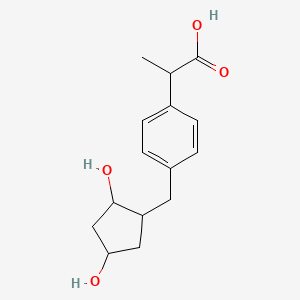
![24-[(9,10-Dioxoanthracen-1-yl)amino]-16-azaoctacyclo[18.10.2.02,15.05,14.07,12.017,31.021,26.028,32]dotriaconta-1(30),2(15),3,5(14),7,9,11,17(31),20(32),21(26),22,24,28-tridecaene-6,13,19,27-tetrone](/img/structure/B15287798.png)
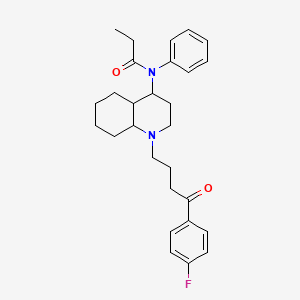
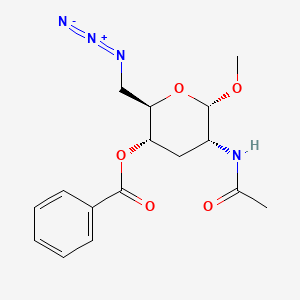
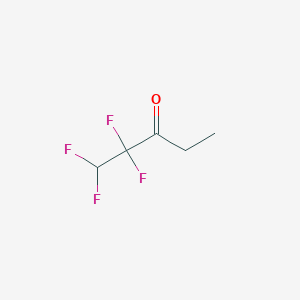
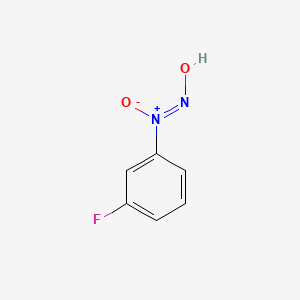
![(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2,5-bis[[tert-butyl(diphenyl)silyl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxy-6-[[tert-butyl(diphenyl)silyl]oxymethyl]oxane-3,4,5-triol](/img/structure/B15287845.png)
![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15287848.png)
![disodium;(2S,3S,5R,6R)-6-[[(3R,5R,8R,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-5-oxo-5-(2-sulfonatoethylamino)pentan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B15287851.png)
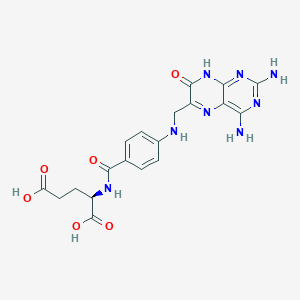
![3-[(E)-but-2-enoyl]-4-propan-2-yl-1,3-oxazolidin-2-one](/img/structure/B15287873.png)
